molecular formula C12H17NO4S B15200152 DL-Ethyl tosylalaninate

DL-Ethyl tosylalaninate

Cat. No.: B15200152
M. Wt: 271.33 g/mol
InChI Key: RJYNKHXDNVWWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Ethyl tosylalaninate is an organic compound that belongs to the class of esters. It is derived from the amino acid alanine and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Ethyl tosylalaninate can be synthesized through the esterification of DL-alanine with ethyl alcohol in the presence of a tosyl chloride catalyst. The reaction typically occurs under acidic conditions, which facilitate the formation of the ester bond. The general reaction scheme is as follows:

DL-Alanine+Ethyl alcohol+Tosyl chlorideDL-Ethyl tosylalaninate+Hydrochloric acid\text{DL-Alanine} + \text{Ethyl alcohol} + \text{Tosyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} DL-Alanine+Ethyl alcohol+Tosyl chloride→DL-Ethyl tosylalaninate+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of deep eutectic solvents (DES) to enhance the efficiency and yield of the reaction. DES are known for their environmentally friendly properties and can replace traditional organic solvents in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

DL-Ethyl tosylalaninate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding DL-alanine and ethyl alcohol.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: DL-alanine and ethyl alcohol.

    Substitution: Various substituted alanine derivatives, depending on the nucleophile used.

Scientific Research Applications

DL-Ethyl tosylalaninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Ethyl tosylalaninate involves its ability to undergo nucleophilic substitution reactions, where the tosyl group is replaced by other functional groups. This reactivity is due to the resonance stabilization of the tosyl group, making it a good leaving group . The molecular targets and pathways involved depend on the specific application and the functional groups introduced during substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Ethyl tosylalaninate is unique due to the presence of the tosyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3

InChI Key

RJYNKHXDNVWWHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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